molecular formula C6H9N5O B2642624 5-amino-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1789455-92-0

5-amino-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2642624
CAS No.: 1789455-92-0
M. Wt: 167.172
InChI Key: CPCKKMGSXQLFEC-UHFFFAOYSA-N
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Description

“5-amino-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide” is a chemical compound with the CAS Number: 1789455-92-0 . It has a molecular weight of 167.17 . The compound is in the form of a powder .


Molecular Structure Analysis

The InChI code for the compound is 1S/C6H9N5O/c7-5-4 (9-11-10-5)6 (12)8-3-1-2-3/h3H,1-2H2, (H,8,12) (H3,7,9,10,11) . This indicates the presence of a cyclopropyl group attached to a triazole ring, which is further connected to a carboxamide group.

Scientific Research Applications

Synthesis and Chemical Properties

Ruthenium-Catalyzed Synthesis : A study by Ferrini et al. (2015) introduced a ruthenium-catalyzed cycloaddition protocol for synthesizing a protected version of triazole amino acids, which are crucial for creating peptidomimetics or biologically active compounds based on the triazole scaffold. This method addresses the Dimroth rearrangement issue, enabling the synthesis of HSP90 inhibitors with significant potency (Ferrini et al., 2015).

Synthesis of Thioamides : Belskaya et al. (2009) developed a method for synthesizing thioamides of 5-amino-2-aryl-2H-1,2,3-triazole-4-carboxylic acid. Their study further explored the heterocyclization reactions of these thioamides, leading to the creation of new heterocyclic compounds containing triazole, thiazole, and cytisine residues (Belskaya et al., 2009).

Biological Applications

Antimicrobial Agents : Pokhodylo et al. (2021) synthesized novel 1H-1,2,3-triazole-4-carboxamides and evaluated their antimicrobial activities against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains. This study highlighted the potential of these compounds as promising antimicrobial agents, with certain derivatives showing potent antibacterial and antifungal effects (Pokhodylo et al., 2021).

Antiviral Activities : Hebishy et al. (2020) focused on the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiavian influenza virus activity. This innovative route to the synthesis presents a novel approach for developing antiviral agents, with several compounds exhibiting strong antiviral properties against the H5N1 strain (Hebishy et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The specific hazard statements and precautionary statements are not provided in the available resources .

Properties

IUPAC Name

5-amino-N-cyclopropyl-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O/c7-5-4(9-11-10-5)6(12)8-3-1-2-3/h3H,1-2H2,(H,8,12)(H3,7,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCKKMGSXQLFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=NNN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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